2-Phenoxypyridine

説明

Overview of 2-Phenoxypyridine and its Structural Features

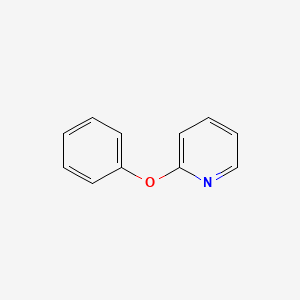

This compound is an aromatic heterocyclic compound that features a pyridine (B92270) ring substituted with a phenoxy group at the 2-position. nih.gov The molecule consists of a six-membered nitrogen-containing heterocycle (pyridine) linked to a phenyl group through an oxygen atom, forming an ether linkage. nih.gov This unique structural arrangement, combining an electron-deficient pyridine ring with an electron-rich phenoxy group, imparts distinct chemical properties and reactivity to the molecule. acs.org

The chemical formula for this compound is C₁₁H₉NO. nih.govchemsrc.com Its structure allows for specific interactions in chemical reactions, particularly the nitrogen atom of the pyridine ring which can act as a coordinating site for metal catalysts. Density functional theory studies have indicated that the aromatic rings in this compound are twisted with respect to one another. acs.org This conformational flexibility is a key aspect of its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4783-68-0 nih.govchemsrc.com |

| Molecular Formula | C₁₁H₉NO nih.govchemsrc.com |

| Molecular Weight | 171.195 g/mol chemsrc.com |

| Density | 1.117 g/cm³ chemsrc.com |

| Boiling Point | 274.4 °C at 760 mmHg chemsrc.com |

| Flash Point | 100.6 °C chemsrc.com |

| Refractive Index | 1.577 chemsrc.com |

Historical Context of Phenoxypyridine Chemistry

The study of phenoxypyridine derivatives has its roots in early 20th-century organic chemistry. An early publication appearing in the Journal of the American Chemical Society in 1937 specifically discussed phenoxypyridine, indicating its recognition as a distinct chemical entity within the scientific community. acs.org The development of synthetic methods to create phenoxy-aromatic structures gained momentum with discoveries in other areas of chemistry. For instance, the discovery of phenothrin, a synthetic pyrethroid, highlighted the utility of the 3-phenoxybenzyl alcohol moiety, which spurred interest in related structures. jst.go.jp

Early synthetic routes to phenoxypyridines often involved the reaction of a halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with phenol (B47542) in the presence of a base. More recent and efficient methods have been developed, including the use of aryne chemistry, which provides a mild and environmentally benign pathway to synthesize this compound derivatives from pyridin-2(1H)-one. researchgate.netrsc.org This evolution in synthetic methodology reflects a broader trend in organic chemistry towards more efficient and sustainable reaction protocols.

Significance and Scope of this compound in Modern Chemical Science

In modern chemical research, this compound has emerged as a compound of considerable interest, primarily due to its role as a versatile directing group and synthetic intermediate. The pyridine nitrogen atom can coordinate to a transition metal, allowing for the activation and functionalization of specific C-H bonds on the phenoxy ring, a strategy that has received significant attention in organic synthesis. researchgate.net

Key areas of significance include:

Catalysis and C-H Functionalization: this compound is widely used as a substrate in transition metal-catalyzed reactions. The pyridyl group acts as an effective directing group, facilitating regioselective C-H activation at the ortho-position of the phenoxy ring. Palladium-catalyzed reactions, for instance, have been developed for the direct ortho-aroylation of 2-phenoxypyridines with aldehydes to produce aryl ketones. acs.org Similarly, copper-catalyzed reactions have been employed for the direct amidation and acyloxylation of 2-phenylpyridine (B120327), a related compound, showcasing the utility of the pyridine directing group. rsc.orgacs.org Platinum-catalyzed C-H acylation has also been successfully applied to this compound derivatives. researchgate.net

Synthetic Intermediate: The compound serves as a valuable building block for the synthesis of more complex molecules. sigmaaldrich.com For example, ortho-aroylated 2-phenoxypyridines can be further transformed into (2-hydroxyphenyl)(phenyl)methanones and 1-hydroxy-9H-fluoren-9-ones. acs.org Its derivatives are also used as intermediates in the preparation of bioactive compounds for the agrochemical and pharmaceutical industries. mdpi.com Research has shown the synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties that exhibit insecticidal activity. mdpi.com

Materials Science: The structural backbone of phenoxypyridine is found in molecules developed for materials science. The ability to introduce various functional groups onto the phenoxypyridine scaffold allows for the tuning of electronic and photophysical properties, which is relevant for the development of new functional materials. researchgate.net Derivatives of the related 2-phenylpyridine are precursors to highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org

The continued exploration of this compound and its derivatives in catalysis and as a synthetic precursor promises to yield novel molecules with diverse applications across the chemical sciences. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAAWTRWNWSLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197300 | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-68-0 | |

| Record name | 2-Phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4783-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxypyridine and Its Derivatives

Classical Synthetic Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl ethers, including 2-phenoxypyridine. sci-hub.sechemrxiv.org This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. In the synthesis of this compound, a phenoxide salt reacts with a 2-halopyridine. sci-hub.se The reactivity of the 2-halopyridine often follows the trend F > Cl > Br > I for reactions with oxygen nucleophiles. sci-hub.se

The reaction conditions for SNAr can be demanding, often requiring high temperatures and strong bases. chemrxiv.org However, the use of microwave irradiation has been shown to dramatically decrease reaction times. sci-hub.se For instance, the reaction of 2-iodopyridine (B156620) with sodium phenoxide in solvents like DMSO or HMPA under microwave heating can produce this compound in good yields (77-84%). sci-hub.se

Table 1: Nucleophilic Aromatic Substitution for the Synthesis of this compound

| Halopyridine | Nucleophile | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Iodopyridine | PhONa | NMP | Microwave | 36 |

| 2-Iodopyridine | PhONa | DMSO | Microwave | 77 |

| 2-Iodopyridine | PhONa | HMPA | Microwave | 84 |

Metal-catalyzed cross-coupling reactions provide a versatile alternative for synthesizing this compound. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). acs.orgmdpi.comorganic-chemistry.org While traditionally requiring harsh conditions, modern advancements have led to milder reaction protocols. mdpi.com For example, the use of copper-based catalysts in the presence of a suitable base can facilitate the coupling of phenols with aryl halides to form diaryl ethers. mdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and has been adapted for carbon-oxygen bond formation as well. wikipedia.orgorganic-chemistry.org This reaction offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to yield the desired ether and regenerate the catalyst. wikipedia.org

Modern and Eco-Benign Synthetic Strategies

Recent research has focused on developing more sustainable and efficient synthetic methods. These include aryne chemistry and directed C-H functionalization.

Aryne chemistry offers a mild and efficient route to this compound and its derivatives. scispace.comrsc.orgnih.gov Arynes are highly reactive intermediates that can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126). scispace.comrsc.orgnih.gov These reactive species can then be trapped by nucleophiles, such as pyridin-2(1H)-one, to form the desired phenoxy-substituted pyridines in high yields. scispace.comrsc.orgnih.gov This methodology is considered environmentally benign as it often proceeds under mild conditions without the need for a metal catalyst. scispace.comrsc.orgnih.gov

A study reported the synthesis of various this compound derivatives from pyridin-2(1H)-one and in situ generated aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride, achieving high yields and a broad substrate scope. scispace.comrsc.orgnih.gov

Table 2: Aryne Chemistry-Based Synthesis of this compound Derivatives

| Reactant 1 | Aryne Precursor | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Pyridin-2(1H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | This compound | High |

Directed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis of complex molecules. mdpi.comnih.govnih.gov In the context of this compound, the pyridine (B92270) nitrogen can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the phenyl ring for subsequent functionalization. mdpi.comacs.org

Ruthenium and palladium catalysts are commonly employed for these transformations. mdpi.comnih.gov For instance, ruthenium-catalyzed oxidative C-H bond alkenylation of this compound has been demonstrated, leading to monoalkenylated products. mdpi.com Similarly, palladium-catalyzed C-H functionalization can be used to introduce various substituents at the ortho position of the phenoxy group. nih.govnih.gov These methods offer high atom economy and can bypass the need for pre-functionalized starting materials.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is crucial for tuning the properties of these molecules for specific applications. Various synthetic strategies can be employed to introduce substituents on either the pyridine or the phenyl ring.

For instance, substituted phenols can be used in nucleophilic aromatic substitution or coupling reactions to generate analogues with modified phenyl rings. sci-hub.se Similarly, starting with substituted 2-halopyridines allows for the introduction of functional groups onto the pyridine moiety. rsc.org

Modern methods like Suzuki-Miyaura cross-coupling reactions have been successfully used to synthesize novel 2-phenylpyridine (B120327) derivatives, which can then be further functionalized. mdpi.com Additionally, palladium-free routes involving organolithium reagents have been developed for the synthesis of 4-aryl-substituted 2-phenylpyridines. rsc.org

Synthesis of Chloromethyl-2-phenoxypyridine Derivatives

A notable synthetic approach involves the reaction of substituted phenoxypyridine intermediates with chloromethyl-containing reagents to yield complex derivatives. One documented method involves the synthesis of pyrazole (B372694) derivatives that are linked to a phenoxypyridine moiety via a methylene (B1212753) bridge.

The general synthetic pathway begins with the preparation of a substituted 4-(pyridin-2-yl)thiophenol or phenol intermediate. This intermediate is then reacted with a chloromethylated pyrazole, such as 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, to yield the final products. mdpi.comsemanticscholar.org The reaction is typically carried out in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.comsemanticscholar.org

The process can be exemplified by the reaction of a substituted 4-(pyridin-2-yl)phenol (B1348390) with the chloromethyl pyrazole reagent. The phenol is first treated with NaH to form the corresponding sodium phenoxide. Subsequent addition of the chloromethyl-pyrazole results in a nucleophilic substitution reaction, where the phenoxide displaces the chloride ion, forming an ether linkage and yielding the target derivative. mdpi.comsemanticscholar.org A similar strategy is employed for sulfur-containing analogues, starting from a thiophenol intermediate. semanticscholar.org

Detailed findings from the synthesis of several such derivatives are presented in the table below.

Table 1: Synthesis of Phenylpyridine Derivatives via Chloromethyl Reagent

| Product Compound ID | Starting Phenoxypyridine Intermediate | Final Structure | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 7a | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | 2-(4-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-3-chloro-5-(trifluoromethyl)pyridine | 85.0% | 148.2–149.5 |

| 7c | 4-(3-Chloro-5-fluoropyridin-2-yl)phenol | 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-fluoropyridine | 95.0% | 106.8–109.2 |

| 7e | 4-(3-Chloro-5-methylpyridin-2-yl)phenol | 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine | 80.7% | 116.9–119.8 |

Data sourced from a study on novel pyrazole derivatives. mdpi.com

Synthesis of 5-Chloro-3-fluoro-2-phenoxypyridines with 1,3,4-Oxadiazole (B1194373) Ring

A distinct series of novel 5-chloro-3-fluoro-2-phenoxypyridine derivatives featuring a 1,3,4-oxadiazole ring has been synthesized for evaluation in herbicidal activity studies. jst.go.jpresearchgate.net The synthetic strategy for these target compounds is a multi-step process that culminates in an S-substitution reaction. jst.go.jpresearchgate.net

The key steps in this synthesis are:

Hydrazinolysis : The synthesis begins with 2-propynyl (R)-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate, which is reacted with hydrazine (B178648) hydrate. jst.go.jpresearchgate.net

Oxadiazole Ring Formation : The resulting hydrazide is then treated with carbon disulfide under basic conditions. This step facilitates a ring-closing reaction to form the crucial 5-mercapto-1,3,4-oxadiazole intermediate, specifically 5-chloro-3-fluoro-2-{4-[(R)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethoxy]phenoxy}pyridine. jst.go.jpresearchgate.net

S-Substitution : The final target compounds are prepared through an S-substitution reaction on the mercapto group of the oxadiazole intermediate. jst.go.jpresearchgate.net This allows for the introduction of various thioether moieties.

The structures of the intermediate and the final 3,5-dihalophenoxypyridine products were confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis. jst.go.jpresearchgate.net One of the notable final products from this series is 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine. jst.go.jpresearchgate.net

Table 2: Key Intermediates and Reagents in the Synthesis of 1,3,4-Oxadiazole Derivatives

| Compound Name | Role in Synthesis |

|---|---|

| 2-Propynyl (R)-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate | Starting Material |

| Hydrazine Hydrate | Reagent for Hydrazinolysis |

| Carbon Disulfide | Reagent for Oxadiazole Ring Formation |

| 5-Chloro-3-fluoro-2-{4-[(R)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethoxy]phenoxy}pyridine | Key Intermediate |

Information sourced from studies on the synthesis and activity of novel 5-chloro-3-fluoro-2-phenoxypyridines. jst.go.jpresearchgate.net

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Propynyl (R)-2-[4-(5-chloro-3-fluoro-pyridin-2-yloxy)-phenoxy]propionate |

| 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-fluoropyridine |

| 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-methylpyridine |

| 4-(3-Chloro-5-fluoropyridin-2-yl)phenol |

| 4-(3-Chloro-5-methylpyridin-2-yl)phenol |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol |

| 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

| 5-Chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine |

| 5-Chloro-3-fluoro-2-{4-[(R)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethoxy]phenoxy}pyridine |

| Carbon Disulfide |

| Hydrazine Hydrate |

| N,N-Dimethylformamide (DMF) |

Catalytic Applications of 2 Phenoxypyridine and Its Complexes

2-Phenoxypyridine as a Ligand in Transition Metal Catalysis

The ability of this compound to coordinate with transition metals through its nitrogen atom and potentially through the oxygen of the phenoxy group, or via C-H activation of the phenyl ring, makes it a valuable ligand in catalysis. This coordination stabilizes the metal center and influences its reactivity, enabling a variety of chemical transformations.

Palladium-Catalyzed Reactions

Palladium complexes incorporating this compound ligands have proven to be effective catalysts for C-H functionalization reactions. These reactions offer a direct and atom-economical approach to the synthesis of complex organic molecules.

One notable application is the palladium(II)-catalyzed ortho-arylation of 2-phenoxypyridines with potassium aryltrifluoroborates. acs.org This reaction, which proceeds via C-H bond activation, provides an efficient route to ortho-arylated 2-phenoxypyridines. The proposed mechanism involves the coordination of this compound to palladium(II) acetate, followed by ortho C-H bond activation to form a pyridine (B92270) palladacycle intermediate. acs.org Subsequent transmetalation with the aryltrifluoroborate and reductive elimination yields the desired product. The pyridine group in the resulting ortho-arylated phenols can be subsequently removed, highlighting its utility as a removable directing group. acs.org

Table 1: Palladium-Catalyzed Ortho-Arylation of this compound with Potassium Aryltrifluoroborates

| Entry | Aryltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | Potassium phenyltrifluoroborate | 2-(2-Phenylphenoxy)pyridine | 85 |

| 2 | Potassium 4-methylphenyltrifluoroborate | 2-(4-Methyl-2-phenylphenoxy)pyridine | 82 |

| 3 | Potassium 4-methoxyphenyltrifluoroborate | 2-(4-Methoxy-2-phenylphenoxy)pyridine | 78 |

| 4 | Potassium 4-chlorophenyltrifluoroborate | 2-(4-Chloro-2-phenylphenoxy)pyridine | 75 |

Reaction Conditions: this compound (0.088 mmol), potassium aryltrifluoroborate (2.5 equiv), Ag2CO3 (2 equiv), BQ (1 equiv), DMSO (4 equiv), Pd(OAc)2 (10 mol %), CH2Cl2 (5 mL), 130-140 °C, 48 h.

Similarly, the direct ortho-aroylation of 2-phenoxypyridines with aldehydes has been achieved using a palladium(II) acetate catalyst. acs.org This reaction utilizes tert-butyl hydroperoxide as an oxidant and chlorobenzene as the solvent to produce ortho-aroylated 2-phenoxypyridines, which are precursors to valuable aryl ketones. acs.org Mechanistic studies, including kinetic isotope effects and radical trapping experiments, have provided insights into the catalytic cycle. acs.org

Table 2: Palladium-Catalyzed Direct Ortho-Aroylation of this compound with Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2-(2-Benzoylphenoxy)pyridine | 76 |

| 2 | 4-Methylbenzaldehyde | 2-(2-(4-Methylbenzoyl)phenoxy)pyridine | 72 |

| 3 | 4-Methoxybenzaldehyde | 2-(2-(4-Methoxybenzoyl)phenoxy)pyridine | 68 |

| 4 | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzoyl)phenoxy)pyridine | 65 |

Reaction Conditions: this compound, aldehyde, Pd(OAc)2 (10 mol %), tert-butyl hydroperoxide (2 equiv), chlorobenzene, 110 °C, 20 h.

Copper-Catalyzed Reactions

Copper catalysts, often favored for their lower cost and toxicity compared to precious metals, have also been effectively paired with this compound-type ligands. These catalytic systems have found utility in various coupling reactions. For instance, copper(II) acetate has been shown to catalyze the amidation of 2-phenylpyridine (B120327) via C-H bond activation, with oxygen serving as the terminal oxidant. acs.org A range of nitrogen-containing reagents, such as sulfonamides and carboxamides, can participate in this transformation. acs.org

Furthermore, a domino reaction involving intermolecular N-arylation and intramolecular O-arylation catalyzed by copper has been developed for the synthesis of 2-aminopyridylbenzoxazoles. nih.gov This process is notable for its step economy and the use of readily available starting materials. nih.gov

Gold(III) Cyclometallated Compounds with this compound Derivatives

Cyclometalated gold(III) complexes featuring arylpyridine ligands, including derivatives of this compound, have emerged as potent catalysts for a variety of organic transformations. bohrium.comsemanticscholar.orgrsc.orgrsc.org These complexes exhibit high stability and catalytic activity. They have been successfully employed in the three-component synthesis of propargylic amines, chiral allenes, and isoxazoles. bohrium.com Notably, six-membered ring cyclometalated gold(III) complexes have demonstrated superior catalytic activity compared to their five-membered ring counterparts. bohrium.com

In the synthesis of substituted oxazoles through a multicomponent reaction, cyclometalated aryl-pyridine gold(III) complexes have shown high efficiency, affording good yields in short reaction times with catalyst loadings as low as 0.5 mol%. rsc.org The stability of these cyclometalated catalysts contributes to their retained efficiency. rsc.org

Platinum(II) Complexes and Catalysis

Platinum(II) complexes containing pyridine-based ligands have been investigated for their potential in catalysis, particularly in photoredox reactions. acs.org The excited-state properties of these complexes can be tuned by modifying the ligand structure, making them suitable for various photochemical applications. acs.org For example, cyclometalated 2-arylpyridines are frequently used ligands in the design of luminescent Pt(II) complexes that can function as photoredox catalysts for organic synthesis. acs.org Platinum(II) complexes with pyridine-containing chelate groups derived from natural chlorins are also being explored as potential agents for combination therapy in oncology. finechem-mirea.ru

Iridium Complexes and Catalysis

Iridium complexes, particularly those with 2-phenylpyridine and its derivatives as cyclometalating ligands, are well-known for their unique photophysical and photochemical properties, which make them highly effective photocatalysts. acs.org These complexes can absorb visible light and initiate a range of organic transformations, including C-C bond formation and C-H activation. acs.org

Beyond photocatalysis, iridium complexes have demonstrated significant activity in transfer hydrogenation reactions. acs.org The development of iridium complexes capable of promoting both traditional organometallic catalysis and photocatalysis is an active area of research. acs.org Additionally, heterogenized iridium complexes on silica supports, featuring pendant dipyridyl-pyridazine adducts, have been shown to be stable and efficient catalysts for water oxidation. acs.org

Nickel-Catalyzed Reactions

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium-catalyzed reactions. Ligands play a crucial role in modulating the reactivity and selectivity of nickel catalysts. While traditional phosphine-based ligands have been extensively studied, nitrogen- and oxygen-based ligands are increasingly being explored for nickel-catalyzed cross-electrophile coupling reactions. nih.gov

In this context, 2-(arylazo)pyridine ligands have been used to synthesize nickel(II) complexes that are active in the catalytic N-arylation of the azo-function, leading to the formation of 2-pyridyl-substituted triaryl hydrazines. researchgate.net The redox activity in these systems is often ligand-centered, with the nickel ion maintaining its +2 oxidation state. researchgate.net The choice of ligand class can also dictate the reaction pathway in nickel catalysis, with nitrogen-ligated nickel catalysts often favoring a one-electron pathway, while phosphine-ligated systems tend to proceed via a two-electron mechanism. nsf.gov

Ruthenium-Catalyzed Reactions

Ruthenium catalysts have been successfully employed for the oxidative C-H bond alkenylation of this compound. mdpi.com This reaction serves as a prime example of how the this compound scaffold can be modified through ruthenium catalysis. Specifically, the reaction between this compound and acrylates is efficiently catalyzed by the ruthenium complex [RuCl2(p-cymene)]2, used in conjunction with an additive like silver hexafluoroantimonate (AgSbF6) and an oxidant such as copper(II) acetate (Cu(OAc)2·H2O). mdpi.com This process yields the monoalkenylated product, demonstrating a powerful method for C-C bond formation. mdpi.com

The reaction conditions typically involve heating the components at elevated temperatures, for instance at 120 °C for 16 hours, to achieve the desired transformation. mdpi.com This type of reaction highlights the robustness of ruthenium catalysts in mediating complex organic transformations.

Role of this compound in C-H Activation Processes

In the context of transition metal-catalyzed reactions, this compound primarily functions as a substrate containing a directing group. The pyridine nitrogen atom coordinates to the metal center, positioning the catalyst in close proximity to the C-H bonds on the appended phenoxy ring. This chelation-assisted strategy is crucial for overcoming the high activation energy typically associated with C-H bond cleavage.

The 2-pyridyl group in this compound is considered a removable directing group, which adds to its synthetic utility. mdpi.com This means that after guiding the desired C-H functionalization, the directing group can be cleaved from the molecule, allowing for the installation of other functionalities. This approach is highly valued in organic synthesis for its efficiency and for minimizing the number of synthetic steps.

Regioselectivity in C-H Functionalization

The directing ability of the pyridyl group in this compound plays a critical role in controlling the regioselectivity of C-H functionalization. In ruthenium-catalyzed reactions, the coordination of the pyridyl nitrogen to the ruthenium center directs the activation of the C-H bond at the ortho position of the phenoxy ring. mdpi.com

This high degree of regioselectivity is attributed to the formation of a stable, six-membered ruthenacycle intermediate. mdpi.com The geometric constraints of this metallacycle favor the cleavage of the C-H bond that is spatially closest to the coordinated metal center, which is the ortho C-H bond. This predictable selectivity is a key advantage of using this compound in C-H activation catalysis, as it allows for the precise installation of functional groups at a specific position on the aromatic ring.

Mechanistic Investigations of Catalytic Cycles

The mechanism of ruthenium-catalyzed C-H functionalization involving this compound proceeds through a well-defined catalytic cycle. A key step in this process is the C-H bond activation, which is facilitated by the directing group. mdpi.com

Based on the oxidative alkenylation of this compound, a plausible catalytic cycle can be proposed:

Coordination: The catalytic cycle begins with the coordination of the pyridyl nitrogen of this compound to the active ruthenium(II) species.

C-H Activation: This is followed by the cleavage of the ortho C-H bond on the phenoxy ring, leading to the formation of a six-membered ruthenacycle. This step is often considered a concerted metalation-deprotonation (CMD) process. mdpi.com

Olefin Insertion: The alkene substrate then coordinates to the ruthenium center and inserts into the Ru-C bond of the metallacycle.

β-Hydride Elimination: A β-hydride elimination step follows, which regenerates the C=C double bond of the product and forms a ruthenium-hydride species.

Reductive Elimination/Oxidation: The cycle is completed by reductive elimination of the product and subsequent re-oxidation of the ruthenium catalyst by the stoichiometric oxidant (e.g., Cu(OAc)2) to regenerate the active catalytic species for the next cycle.

The formation of the six-membered ruthenacycle is considered a key intermediate that governs the outcome of the reaction. mdpi.com While detailed computational and kinetic studies specifically for this compound are not extensively documented, the proposed mechanism is consistent with well-established principles of C-H activation catalyzed by ruthenium and similar transition metals.

Medicinal Chemistry and Biological Activity of 2 Phenoxypyridine Derivatives

2-Phenoxypyridine as a Core Scaffold for Bioactive Compounds

The this compound structure is recognized as a key pharmacophore and active scaffold in the development of novel bioactive molecules. As a bioisostere of diaryl ethers, it offers distinct properties such as improved metabolic stability, enhanced cell membrane penetration, and optimized solubility, which are crucial for biological activity. mdpi.com The introduction of a pyridine (B92270) ring in place of a benzene (B151609) ring can increase the probability of π-π stacking interactions with biological targets and improve bioavailability. mdpi.com This has led to its widespread use in creating compounds with a range of therapeutic and agricultural applications. mdpi.comencyclopedia.pub

Derivatives of this compound have been investigated for a multitude of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile. mdpi.comencyclopedia.pub This adaptability has made the this compound core a cornerstone in the design of new pesticides and pharmaceuticals. mdpi.comencyclopedia.pubresearchgate.net For instance, it serves as an essential intermediate in the synthesis of more complex heterocyclic and organometallic compounds.

Enzyme Inhibition and Modulation

The this compound scaffold has been instrumental in the development of potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

A series of this compound derivatives have been designed and synthesized as inhibitors of c-Jun N-terminal kinases (JNKs), particularly the JNK3 isoform, which is a therapeutic target for neurological disorders. nih.govkoreascience.krscispace.com The development of these inhibitors originated from an earlier series of pyrimidine-based JNK1 inhibitors. nih.govresearchgate.net Through scaffold optimization, several potent this compound-based compounds with favorable in vivo profiles were discovered. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted to understand the structural requirements for their inhibitory activity, suggesting that further chemical modifications could lead to enhanced potency. koreascience.krscispace.com

Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2). google.comdiva-portal.orgacs.org LOXL2 is a key enzyme in the cross-linking of collagen and elastin, and its dysregulation is associated with fibrotic diseases. acs.org The optimization of an initial hit compound led to the identification of a potent irreversible inhibitor of LOXL2 that demonstrates high selectivity over other amine oxidases. acs.org One such inhibitor, PAT-1251, has advanced to Phase I clinical trials, marking it as a first-in-class small-molecule LOXL2 inhibitor. google.comacs.org

Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast number of drugs. walshmedicalmedia.com Certain this compound derivatives have been found to interact with these enzymes, notably CYP3A4, which is responsible for the metabolism of a significant percentage of clinically used drugs. smolecule.comnih.gov For example, some 3-piperidinyl pyridine derivatives with a this compound core, developed as cholesterol 24-hydroxylase (CH24H) inhibitors, also showed considerable inhibitory activity against CYP3A4. acs.org This interaction necessitates careful structural modification to enhance selectivity and avoid potential drug-drug interactions. acs.org The ability of these compounds to interact with CYP enzymes makes them subjects of interest in biochemical research for understanding drug metabolism pathways. smolecule.com

Antithrombotic Efficacy of P2Y1 Antagonists

Derivatives of 2-(phenoxypyridine)-3-phenylurea have been discovered as antagonists of the P2Y1 receptor, a key mediator in ADP-driven platelet activation. nih.govacs.org Targeting the P2Y1 receptor is a promising strategy for antithrombotic therapy, with the potential for reduced bleeding risk compared to P2Y12 inhibitors. nih.govacs.orgresearchgate.net Optimization of this chemical series led to the identification of 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a compound that demonstrated significant antithrombotic efficacy in a rat arterial thrombosis model. nih.govacs.orgrndsystems.com This compound achieved a 68 ± 7% reduction in thrombus weight with only a modest prolongation of bleeding times. nih.govacs.org These findings suggest that P2Y1 antagonists based on the this compound scaffold could offer a safe and effective antithrombotic profile. nih.govacs.org

| Compound | Target | Activity | Model |

| 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | P2Y1 Receptor | 68 ± 7% thrombus weight reduction | Rat arterial thrombosis model |

Herbicidal and Insecticidal Activities

The this compound scaffold is a cornerstone in the agrochemical industry, forming the basis for numerous herbicides and insecticides. mdpi.comencyclopedia.pub The first herbicide containing this structure, pyrifenop, was discovered in 1976. mdpi.comencyclopedia.pub

Herbicidal Activity Many this compound derivatives exhibit potent herbicidal activity, often by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). sci-hub.seresearchgate.net These herbicides can be effective against a variety of weeds in both pre- and post-emergence applications. mdpi.com For example, novel phenoxypyridine-2-pyrrolidinone derivatives have shown PPO inhibitory effects, with one compound demonstrating an IC50 value of 0.041 mg/L, comparable to the commercial herbicide oxyfluorfen. sci-hub.se Structure-activity relationship studies indicate that the presence of electron-withdrawing substituents on the pyridine ring can significantly enhance herbicidal activity. mdpi.com Derivatives have been developed that show excellent control of weeds such as Digitaria sanguinalis, Echinochloa crus-galli, and Amaranthus retroflexus. mdpi.com

Insecticidal Activity The this compound scaffold has also been incorporated into various insecticides. encyclopedia.pubmdpi.com Derivatives have shown efficacy against a range of agricultural pests, including Mythimna separata (armyworm), Aphis craccivora, and Tetranychus cinnabarinus. mdpi.com For instance, certain 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties achieved 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com Other derivatives, such as novel dihalopropene ethers, have demonstrated LC50 values against M. separata and P. litura that are superior to the control insecticide pyridalyl. mdpi.comencyclopedia.pub

| Compound Class | Target Pest/Weed | Activity |

| Phenoxypyridine-2-pyrrolidinones | Weeds (e.g., Abutilon theophrasti) | PPO Inhibition (IC50 = 0.041 mg/L) |

| 2-Phenylpyridine-N-phenylbenzamides | Mythimna separata | 100% inhibition at 500 mg/L |

| Dihalopropene ethers | M. separata, P. litura | LC50 = 4.05 mg/L and 9.82 mg/L, respectively |

Structure-Activity Relationships in Herbicidal Phenoxypyridines

A significant area of research has been the development of this compound derivatives as inhibitors of the enzyme protoporphyrinogen IX oxidase (PPO). mdpi.comsci-hub.se These compounds have demonstrated potent herbicidal activity, and their structure-activity relationships (SAR) have been extensively studied to optimize their efficacy.

Key findings from SAR studies indicate that several structural features are crucial for herbicidal potency:

Pyridine Ring Substitution : The electronic properties of substituents on the pyridine ring play a significant role. Compounds with electron-withdrawing groups, such as halogens or nitro groups, exhibit considerably higher herbicidal activity than those with electron-donating groups. mdpi.comsci-hub.se Among halogenated compounds, the activity decreases in the order of F > Cl > Br. sci-hub.se

Bioisosteric Replacement : Replacing the diphenyl ether structure found in older herbicides with the phenoxypyridine scaffold has been shown to significantly increase PPO inhibitory activity and broaden the herbicidal spectrum. mdpi.com

Appended Moieties : The introduction of other active groups can greatly enhance efficacy. Linking the phenoxypyridine scaffold to moieties such as pyrrolidone, coumarin, or tetrahydrophthalimide has resulted in derivatives with PPO inhibitory activity comparable or superior to commercial herbicides like oxyfluorfen. mdpi.comnih.gov For instance, one derivative incorporating tetrahydrophthalimide (Compound 19) recorded an IC₅₀ value of 0.00667 mg/L against PPO. mdpi.com Similarly, phenoxypyridine-2-pyrrolidinone derivatives have shown potent PPO inhibition. sci-hub.se

Linker and Chain Length : The nature of the chemical linker between the phenoxypyridine core and other parts of the molecule is important. Studies comparing propionate (B1217596) and propionamide (B166681) derivatives found that the former tended to have slightly better herbicidal activity. mdpi.com For propionate derivatives, increasing the alkyl chain length from n=2 to n=3 also improved activity. mdpi.com

Lipid Solubility : A general trend observed is that increased lipid solubility contributes positively to the herbicidal activity of these compounds to a certain degree. mdpi.com

The following table summarizes the PPO inhibitory activity of several notable this compound derivatives.

| Compound ID | Description | PPO Inhibitory Activity (IC₅₀) | Reference Herbicide (Oxyfluorfen) IC₅₀ | Source |

| 9d | Phenoxypyridine-2-pyrrolidinone derivative | 0.041 mg/L | 0.043 mg/L | sci-hub.se |

| 16a | PPO inhibitor with phenoxypyridine scaffold | 0.041 mg/L | Not specified in source | mdpi.com |

| 16b | PPO inhibitor with phenoxypyridine scaffold | 0.0262 mg/L | Not specified in source | mdpi.com |

| 17a | PPO inhibitor with phenoxypyridine scaffold | 0.01937 mg/L | Not specified in source | mdpi.com |

| W3.4 | Phenoxypyridine derivative containing coumarin | 0.01937 mg/L | 0.04943 mg/L | nih.gov |

| 19 | Phenoxypyridine derivative with tetrahydrophthalimide | 0.00667 mg/L | Not specified in source | mdpi.com |

| P2 | Phenoxypyridine-based PPO inhibitor | 0.032 mg/L | Not specified in source | x-mol.com |

Activity Against Specific Pests (e.g., Mythimna separata, Aphis craccivora)

Beyond their use as herbicides, this compound derivatives have been developed into effective insecticides targeting a range of agricultural pests.

Activity against Mythimna separata (Oriental Armyworm): Research into novel insecticides has yielded phenoxypyridine derivatives with significant efficacy against the lepidopteran pest Mythimna separata.

Dihalopropene Ether Derivatives : A series of novel dihalopropene ether insecticides incorporating the phenoxypyridine structure was synthesized. One of these, referred to as Compound 61 , demonstrated an LC₅₀ of 4.05 mg/L against M. separata. This was superior to the control compound, pyridalyl, which had an LC₅₀ of 4.81 mg/L. mdpi.comencyclopedia.pub

Triazinone Derivatives : A series of triazinone derivatives containing an acylhydrazone structure (designated as Compound 55 ) were also developed and showed activity against armyworms. mdpi.comencyclopedia.pub

Activity against Aphis craccivora (Cowpea Aphid): The phenoxypyridine scaffold has also been successfully integrated into molecules targeting homopteran pests like aphids.

Pyrazole-5-carboxamide Derivatives : By linking the phenoxypyridine structure to a pyrazole-5-carboxamide fragment containing an azo group, researchers developed a series of compounds (designated as Compound 58 ). Many of these derivatives exhibited 100% activity against Aphis craccivora. mdpi.comencyclopedia.pub

Triazinone Derivatives : In another study, phenoxypyridine derivatives featuring a triazinone group were synthesized. Two such compounds, 54a and 54b , displayed 80% activity against aphids at a concentration of 5 mg/kg, which was significantly higher than the 30% activity shown by the commercial aphicide pymetrozine (B1663596) under the same conditions. mdpi.com

The table below details the insecticidal activity of specific this compound derivatives.

| Compound ID/Series | Derivative Type | Target Pest | Measured Activity | Source |

| 61 | Dihalopropene ether | Mythimna separata | LC₅₀ = 4.05 mg/L | mdpi.comencyclopedia.pub |

| 55 | Triazinone acylhydrazone | Armyworm (inc. M. separata) | "Certain activities" | mdpi.comencyclopedia.pub |

| 58 | Pyrazole-5-carboxamide | Aphis craccivora | 100% activity | mdpi.comencyclopedia.pub |

| 54a / 54b | Triazinone | Aphids | 80% activity at 5 mg/kg | mdpi.com |

Theoretical and Computational Studies of 2 Phenoxypyridine

Molecular Geometries and Electronic Structures

Computational studies have been instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 2-phenoxypyridine molecule.

The conformation of this compound is characterized by the relative orientation of its phenyl and pyridyl rings. Ab initio molecular orbital calculations using STO-3G basis sets have shown that this compound adopts a skew conformation. oup.com This is in contrast to some related molecules where the rings might be coplanar. The stability of this skew form is attributed to a balance between electronic stabilization through conjugation and steric repulsion between the two aromatic rings. oup.com

The rotational energy landscape of this compound has been investigated by examining the torsional barriers around the C-O bonds. These studies reveal that there are significant energy barriers to rotation, which helps to stabilize the skew conformation. oup.com Density functional theory (DFT) calculations have indicated that the torsional barrier for this compound to achieve a coplanar structure is approximately 1 kcal/mol. researchgate.net This relatively low barrier suggests a degree of conformational flexibility.

Table 1: Calculated Torsional Data for Phenylpyridines

| Molecule | Method | Dihedral Angle (°) | Torsional Barrier (kcal/mol) |

|---|---|---|---|

| 2-Phenylpyridine (B120327) | DFT | ~21 | 1 |

| Biphenyl | DFT | ~44 | ~2 |

Frontier molecular orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's stability and electronic transitions. mdpi.comajchem-a.com

For this compound, the HOMO and LUMO are primarily of π-character, distributed across the aromatic rings. In complexes involving this compound, such as those with palladium, the HOMO can be a d-orbital centered on the metal, while the LUMO is often located on the this compound ligand. caltech.educapes.gov.br The nature and energy of these frontier orbitals are critical in determining the photophysical properties of such complexes, including their absorption and emission characteristics. rsc.orgacs.org

Table 2: Frontier Molecular Orbital (FMO) Analysis Data

| System | Orbital | Character | Primary Location |

|---|---|---|---|

| This compound | HOMO | π | Aromatic Rings |

| This compound | LUMO | π | Aromatic Rings |

| [(2-phenylpyridine)Pd(μ-X)]₂ | HOMO | d(z2) σ | Pd-Pd antibonding |

| [(2-phenylpyridine)Pd(μ-X)]₂ | LUMO | π* | 2-phenylpyridine rings |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of molecules like this compound and its derivatives. researchgate.netpsu.edu

DFT calculations have provided valuable insights into the mechanisms of various reactions involving this compound. For instance, in the rhodium-catalyzed C-H amination of 2-phenylpyridine, DFT studies proposed a stepwise base-assisted mechanism where 2-phenylpyridine itself acts as a base in the initial deprotonation step. rsc.org Similarly, the mechanism of palladium-catalyzed carboxylation of thiophene, a related process, has been investigated using DFT. mdpi.com

In the context of manganese-catalyzed C-H bond functionalization, DFT calculations have helped to elucidate the reaction pathways, including catalyst activation, turnover, and deactivation. nih.gov For the selective C-H cyanation of 2-phenylpyridine catalyzed by CuBr, DFT investigations have detailed the reaction mechanism, including the conversion of reactants and the role of the copper catalyst. rsc.org

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the spectroscopic properties of molecules. rsc.org For complexes containing this compound ligands, TD-DFT calculations have been successfully employed to predict absorption and phosphorescence spectra. acs.org These calculations can determine the energies of electronic transitions, which correspond to the absorption of light, and the emission wavelengths from excited states.

In iridium(III) complexes with 2-phenylpyridine, TD-DFT has been used to understand the nature of the electronic transitions, which are often characterized as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). acs.orgresearchgate.net The calculated absorption and emission wavelengths from these studies generally show good agreement with experimental data, aiding in the design of new phosphorescent materials for applications like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Table 3: Predicted Spectroscopic Data for a Representative Iridium(III) Complex with 2-Phenylpyridine

| Complex | Property | Calculated Value (eV) | Experimental Value (eV) | Transition Character |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Lowest Triplet State Energy | 2.4-2.6 | ~2.4 | MLCT |

| fac-Ir(ppy)₃ | Lowest Singlet State Energy | 2.6-2.7 | - | MLCT |

Quantum chemical calculations of Nuclear Magnetic Resonance (NMR) parameters provide a powerful means to complement experimental data and aid in structure elucidation. researchgate.net For organometallic complexes of 2-phenylpyridine with metals like gold(III) and platinum(II), quantum-chemical calculations of ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been performed. osti.goviaea.org

These calculations, often employing relativistic approaches like the Zeroth-Order Regular Approximation (ZORA) or the Dirac-Coulomb Hamiltonian, can accurately reproduce experimental chemical shifts. rsc.org Such studies are crucial for understanding the influence of the metal center, its oxidation state, and the coordination geometry on the NMR parameters of the this compound ligand.

Spectroscopic Analysis and Theoretical Correlation

Theoretical and computational methods are indispensable for interpreting the spectroscopic data of this compound, providing a deeper understanding of the correlation between its molecular structure and its observed properties. By modeling the compound's behavior, researchers can predict and rationalize the outcomes of various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy. Computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are particularly valuable for calculating excited states and simulating electronic spectra, which can then be compared with experimental results. researchgate.netrsc.orgtandfonline.com This synergy between theory and experiment allows for a comprehensive characterization of the molecule's electronic structure, conformation, and photophysical behavior. researchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules like this compound. weebly.comrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure. ipb.ptjchps.com The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) helps in assigning specific protons and carbons to their respective positions on the pyridine (B92270) and phenoxy rings. jchps.com

In studies involving the synthesis of this compound or its derivatives, NMR is routinely used to verify the final product's identity and purity. acs.org For related compounds like 2-phenylpyridine, detailed assignments from ¹H and ¹³C NMR spectra, often supported by two-dimensional techniques like HMBC/HSQC, are well-documented. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict NMR chemical shifts. ifj.edu.placs.org Comparing these calculated values with experimental data provides further validation of the structural assignment and can offer insights into the electronic distribution within the molecule. dergipark.org.trresearchgate.net

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Solvent |

| ¹³C | C2 (Pyridine) | 157.4 | CDCl₃ |

| ¹³C | C6 (Pyridine) | 149.6 | CDCl₃ |

| ¹³C | C4 (Pyridine) | 136.7 | CDCl₃ |

| ¹³C | C1' (Phenyl) | 139.4 | CDCl₃ |

| ¹H | H6 (Pyridine) | 8.66 | CDCl₃ |

| ¹H | H3 (Pyridine) | 7.66 | CDCl₃ |

| ¹H | H-Phenyl | 7.3-8.0 | CDCl₃ |

This data is based on findings for 2-phenylpyridine. chemicalbook.comrsc.orgchemicalbook.com

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. mdpi.comnih.gov The UV-Vis absorption spectrum of this compound is characterized by specific absorption bands that relate to its electronic transitions. tandfonline.comiaea.org

The solvent environment can influence the position of the absorption maxima (λ_max), a phenomenon known as solvatochromism. su.edu.ly This effect arises from differential interactions between the solvent and the molecule's ground and excited electronic states. For instance, studies on related compounds show that the absorption maxima can shift depending on the polarity of the solvent. su.edu.ly

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for interpreting experimental UV-Vis spectra. rsc.orgmdpi.com By calculating the energies of electronic transitions, TD-DFT can predict the absorption spectrum, which can then be compared with experimental data to assign specific transitions (e.g., π → π*) and understand the nature of the excited states. tandfonline.comresearchgate.net For example, a study on this compound revealed an absorption maximum at approximately 290 nm, which was used as the excitation wavelength for fluorescence studies. iaea.orgpsu.edu

Table 2: UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Excitation Wavelength (λ_ex, nm) |

| Methanol (B129727) | 290 |

| Ethyl Acetate | Not Specified |

| Ether | Not Specified |

| Ethanol | Not Specified |

| Acetonitrile | Not Specified |

| Tetrahydrofuran | Not Specified |

This data is derived from fluorescence studies where the excitation wavelength corresponds to an absorption maximum. iaea.orgpsu.edu

This compound exhibits fluorescence, a process where the molecule emits light after being electronically excited. iaea.orgpsu.edu Its fluorescence properties, including the emission wavelength and intensity, are sensitive to the surrounding environment, particularly the solvent. conicet.gov.ar

Research has shown that this compound, when excited at 290 nm, displays a distinct fluorescence peak. iaea.orgpsu.edu The position and intensity of this peak are subject to solvent effects. In a study examining its fluorescence in various solvents, this compound showed its highest fluorescence intensity in methanol, with an emission peak observed at 321 nm. iaea.orgpsu.edu This suggests that polar protic solvents like methanol can enhance the fluorescence of this compound, possibly through specific interactions like hydrogen bonding that stabilize the excited state. researchgate.net The fluorescence intensity of this compound has also been observed to be higher in capped samples compared to uncapped ones and to decrease over time. iaea.orgpsu.edu

Table 3: Fluorescence Characteristics of this compound in Various Solvents

| Solvent | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Relative Intensity |

| Methanol | 290 | 321 | Highest |

| Ethyl Acetate | 290 | Not Specified | Lower than Methanol |

| Ether | 290 | Not Specified | Lower than Methanol |

| Ethanol | 290 | Not Specified | Lower than Methanol |

| Acetonitrile | 290 | Not Specified | Lower than Methanol |

| Tetrahydrofuran | 290 | Not Specified | Lower than Methanol |

Data compiled from studies on the fluorescence characteristics of this compound. iaea.orgpsu.edu

Supramolecular Chemistry and Ligand Design Involving 2 Phenoxypyridine

Design and Synthesis of 2-Phenoxypyridyl Ligands

The 2-phenoxypyridine moiety has been successfully integrated into larger ligand frameworks, particularly for the construction of systems capable of coordinating multiple metal centers.

Researchers have designed and synthesized a series of dinucleating ligands incorporating 2-phenoxypyridyl units to model the active sites of nonheme diiron proteins. nih.gov The goal is to create platforms that can bind two iron(II) ions in close proximity, facilitating their reaction with molecular oxygen. nih.govacs.org

A notable series of ligands, designated as H₂LR,R', was developed based on a 1,2-diethynylbenzene backbone. nih.govacs.org The synthesis of these complex molecules involves multiple steps. For example, the preparation of H₂LMe,Ph begins with the protection of 2-bromo-4-methylphenol, followed by a Suzuki cross-coupling reaction with phenylboronic acid. nih.gov The resulting fragments are then coupled to the central phenylenebis(ethyne-2,1-diyl)bis(pyridine) core. nih.gov Deprotection steps using reagents like iodotrimethylsilane or boron tribromide are employed to yield the final diphenolic ligands. nih.gov

These ligands were specifically designed to create a more kinetically stable platform for diiron complexes compared to earlier designs using carboxyl ester pyridyl groups. nih.gov The inclusion of sterically protective ortho-phenol substituents proved necessary for the formation of discrete dinuclear species. nih.govacs.org The reaction of the deprotonated form of one such ligand, LMe,Ph, with iron(II) in tetrahydrofuran (THF) yielded a doubly bridged dinuclear complex, [Fe₂(LMe,Ph)₂(THF)₃]. acs.orgmit.edu This complex features a large internal cavity that allows for rapid reaction with dioxygen, even at low temperatures, to form a stable (μ-oxo)diiron(III) species, [Fe₂(μ-O)(LMe,Ph)₂]. nih.govacs.orgmit.edu The formation of the Fe-O-Fe core was confirmed by isotope labeling studies using ¹⁸O₂, which resulted in a characteristic shift in the Fe-O-Fe vibrational frequency. nih.govacs.org

| Ligand Abbreviation | Full Chemical Name | Substituents |

|---|---|---|

| H₂LH,H | 2,2'-(5,5'-(1,2-phenylenebis(ethyne-2,1-diyl))bis(pyridine-5,2-diyl))diphenol | R = H, R' = H |

| H₂LMe,Ph | 3,3'-(5,5'-(1,2-phenylenebis(ethyne-2,1-diyl))bis(pyridine-5,2-diyl))bis(5-methyl-biphenyl-2-ol) | R = Me, R' = Ph |

| H₂LtBu,Ph | (Not explicitly named in source) | R = t-Bu, R' = Ph |

| H₂LVH,H | 2,2'-(5,5'-(4,5-dimethoxy-1,2-phenylene)bis(ethyne-2,1-diyl)bis(pyridine-5,2-diyl))diphenol | R = H, R' = H (on a dimethoxy-phenylene backbone) |

Assembly of Metal-Organic Frameworks (MOFs) with this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov While the direct use of this compound itself as a primary linker in MOF assembly is not extensively documented in the available literature, derivatives containing this moiety can be envisioned as valuable components. The design of MOFs often utilizes ligands with pyridyl or bipyridyl functionalities to coordinate with metal centers. mdpi.comnih.govnih.gov

For instance, MOFs have been successfully synthesized using 2,2'-bipyridyl derivatives as chelating N-donor ligands. mdpi.comnih.govrsc.org These bipyridyl units can be incorporated into larger organic linkers, and the resulting MOFs can exhibit properties useful for gas adsorption and separation. mdpi.comnih.gov A this compound derivative, if functionalized with appropriate connecting groups (e.g., carboxylates), could serve a similar role. The pyridine (B92270) nitrogen would act as a coordination site for the metal node, while the phenoxy group could be used to tune the steric and electronic environment within the MOF pores. The modular nature of MOF synthesis allows for the rational design of structures by combining specific metal-connecting points with tailored bridging ligands. nih.gov

Hydrogen Bonding and π-Stacking Interactions in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. rsc.org The this compound molecule possesses distinct features that allow it to participate in both hydrogen bonding and π-stacking.

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound is a hydrogen bond acceptor. rsc.org This allows it to interact with hydrogen bond donors, such as water, alcohols, or amine groups on other molecules. This type of interaction is a fundamental tool in crystal engineering and the formation of supramolecular networks. rsc.orgexlibrisgroup.com The directionality and specificity of hydrogen bonds are key to controlling the assembly of complex architectures. rsc.org

π-Stacking Interactions: The aromatic rings of this compound are capable of engaging in π-π stacking interactions. researchgate.netnih.gov These interactions occur between electron-rich and electron-poor aromatic systems. In this compound, the pyridine ring is relatively electron-deficient, while the phenoxy ring is electron-rich. This electronic difference can promote favorable offset or face-to-face stacking arrangements that contribute to the stability of the crystal lattice or supramolecular assembly. nih.gov Studies on related heterocyclic systems, such as those containing pyridine and oxadiazole rings, have demonstrated the significance of these π-π interactions in defining the solid-state packing of molecules. nih.gov

| Interaction Type | Participating Moiety on this compound | Role | Potential Interacting Partner |

|---|---|---|---|

| Hydrogen Bonding | Pyridine Nitrogen | Acceptor | -OH, -NH₂, H₂O |

| π-π Stacking | Pyridine Ring | Electron-deficient (π-acidic) | Electron-rich aromatic rings |

| π-π Stacking | Phenoxy Ring | Electron-rich (π-basic) | Electron-deficient aromatic rings |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Selectivity

The development of efficient and selective synthetic methods is crucial for unlocking the full potential of 2-phenoxypyridine derivatives. Future research is focused on moving beyond traditional methods to achieve higher yields and greater control over molecular architecture.

A promising frontier is the use of aryne chemistry . Recent studies have demonstrated a mild and efficient method for synthesizing this compound derivatives from pyridin-2(1H)-one and in situ generated aryne. rsc.org This approach is environmentally benign and offers a high degree of versatility, allowing for the creation of a broad range of substituted products. rsc.org

Another area of intense investigation is the development of palladium-free C-H activation reactions . While palladium has been a workhorse in C-H functionalization, concerns about its cost and toxicity are driving the search for alternatives. rsc.orgresearchgate.net Methodologies using more abundant and benign metals are being explored to create complex substituted pyridines with high regioselectivity. nih.gov For instance, iron-catalyzed C-H and C-N bond activation in pyridines has shown that even challenging transformations can occur rapidly at room temperature by leveraging the redox activity of the pyridine (B92270) ring itself. nih.gov These novel strategies promise to make the synthesis of complex this compound-based molecules more sustainable and cost-effective.

Exploration of New Catalytic Transformations

The this compound scaffold, and its close structural analog 2-phenylpyridine (B120327), are ideal platforms for exploring new catalytic C-H functionalization reactions, which allow for direct modification of the core structure. rsc.orgresearchgate.net This field is rapidly expanding beyond traditional cross-coupling reactions.

Researchers are achieving unprecedented control over where functional groups are placed on the aromatic rings. A notable example is the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines . This reaction is significant because it provides "atypical" regioselectivity, directing a sulfone group to the meta position, a feat not easily achieved with traditional methods that favor the ortho position. rsc.org Similarly, catalytic systems are being developed for meta-alkylation, enabling the construction of challenging quaternary carbon centers. rsc.org These selective transformations are critical for fine-tuning the properties of molecules for specific applications.

Furthermore, the field is embracing photocatalysis , using visible light to drive chemical reactions. beilstein-journals.orgmdpi.com This "green chemistry" approach offers milder reaction conditions and unique reactivity. mdpi.com Scientists are designing systems that use earth-abundant metals like iron or even metal-free organic dyes as photocatalysts. beilstein-journals.orgmdpi.com Dual catalytic systems, for example combining an iridium photocatalyst with a nickel catalyst within a porous framework, are being used to perform complex C-N cross-coupling reactions, demonstrating the sophisticated level of control that is now possible. nih.gov

| Catalyst System | Transformation | Regioselectivity | Significance |

| Ruthenium(II) complexes | Sulfonation | meta | Atypical regioselectivity for C-S bond formation. rsc.org |

| Ruthenium(II) complexes | Alkylation | meta | Construction of quaternary carbon centers. rsc.org |

| Cobalt-catalysis | Acetoxylation | ortho | Functionalization of agrochemical derivatives. beilstein-journals.org |

| Palladium(II) | Arylation, Cyanation | ortho | Widely used for diverse functionalization. rsc.org |

| Iridium/Nickel Dual Catalysis | C-N Cross-Coupling | N/A | Photocatalytic method within a COF support. nih.gov |

Advanced Applications in Medicinal Chemistry and Agrochemicals

The unique physicochemical properties of the this compound scaffold make it a highly valuable component in the design of new drugs and crop protection agents. mdpi.comencyclopedia.pubresearchgate.netresearchgate.netnih.gov

In medicinal chemistry , derivatives of this compound are emerging as promising candidates for treating a range of diseases.

Antithrombotic Agents: 2-(Phenoxypyridine)-3-phenylureas have been identified as potent antagonists of the P2Y1 receptor, a key player in platelet activation. This discovery opens a new avenue for developing safer anti-clotting drugs with potentially reduced bleeding risks. nih.gov

Cancer Therapy: Researchers have successfully used a 2-(4-(pyridin-2-yl)phenoxy)pyridine analogue as a template to discover potent inhibitors of P-glycoprotein (P-gp). P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. Inhibiting it could make existing cancer treatments more effective. bohrium.com

Fibrosis Treatment: A derivative, PAT-1251, has been developed as a potent and selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2). acs.org This enzyme is involved in the cross-linking of collagen and elastin, a process central to the development of fibrotic diseases. PAT-1251 is a first-in-class inhibitor that has advanced to clinical trials. acs.org

Antiviral Agents: Novel 2-benzoxyl-phenylpyridine derivatives have shown significant antiviral activity against viruses like Coxsackie virus B3 (CVB3) and Adenovirus 7 (ADV7), highlighting their potential as broad-spectrum antiviral drugs. mdpi.com

In the field of agrochemicals , the this compound structure is a well-established "active scaffold" used to create next-generation herbicides, fungicides, and insecticides. mdpi.comencyclopedia.pubresearchgate.net

Herbicides: Many new herbicides incorporate the this compound moiety. By linking it to other active groups, such as natural product coumarins or pyrrolidinone structures, scientists have developed highly effective inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netresearchgate.netresearchgate.net Some of these novel compounds show excellent broad-spectrum herbicidal activity at low application rates while also demonstrating good safety profiles for crops like cotton and soybean. researchgate.net

Insecticides and Fungicides: The scaffold is also integral to the discovery of new insecticides and fungicides, offering an alternative to existing chemistries and helping to manage the development of resistance in pests and pathogens. mdpi.com

| Application Area | Target | Example Compound Class | Potential Impact |

| Medicinal | P2Y1 Receptor | 2-(Phenoxypyridine)-3-phenylureas | Safer antithrombotic drugs. nih.gov |

| Medicinal | P-glycoprotein | 2-(4-(Pyridin-2-yl)phenoxy)pyridine analogues | Overcoming multidrug resistance in cancer. bohrium.com |

| Medicinal | LOXL2 Enzyme | 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridines | Treatment of fibrotic diseases. acs.org |

| Medicinal | CVB3 / ADV7 Viruses | 2-Benzoxyl-phenylpyridines | Novel antiviral therapies. mdpi.com |

| Agrochemical | PPO Enzyme | Phenoxypyridine-coumarin hybrids | Effective and crop-safe herbicides. researchgate.netresearchgate.net |

Development of Advanced Materials with this compound Scaffolds

The electronic and structural properties of this compound and its isostere, 2-phenylpyridine, make them excellent building blocks for advanced functional materials with applications in electronics, sensing, and catalysis.

A major area of development is in organoboron materials . By coordinating a boron-containing fragment to the nitrogen atom of a 2-phenylpyridine ligand, researchers can create tetracoordinated organoboron compounds. nih.govresearchgate.net This process dramatically alters the electronic properties of the molecule, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making these materials highly photoresponsive. nih.govresearchgate.net These materials are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and as molecular switches. google.comossila.com

Another exciting frontier is the incorporation of these scaffolds into Covalent Organic Frameworks (COFs) . COFs are crystalline, porous polymers with highly ordered structures. usf.edu By using building blocks based on 2-phenylpyridine or bipyridine, scientists can create COFs that act as heterogeneous photocatalysts. nih.gov These materials are being engineered for a variety of applications:

Photocatalysis: Phenylpyridine-based COFs can serve as metal-free photocatalysts for complex organic reactions, such as tandem aerobic oxidation/Povarov cyclization. nih.gov

Sensing: Researchers have designed COF "microflowers" based on phenylpyridine that exhibit strong fluorescence and can selectively detect gases like hydrogen sulfide. researchgate.netfigshare.com

Dual-Catalyst Systems: By embedding two different metal catalysts, such as iridium and nickel, into the pores of a COF, researchers can create a single material that facilitates multi-step catalytic reactions, like C-N cross-coupling, with high efficiency and recyclability. nih.gov

The development of these advanced materials showcases the versatility of the this compound scaffold, extending its utility far beyond its traditional roles in medicine and agriculture into the realm of high-performance materials science. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 2-phenoxypyridine, and how do they differ in experimental design?

- Answer: Two primary approaches are widely used:

- Aryne Intermediates: A metal-free, room-temperature method involves generating arynes (via CsF/18-crown-6) to react with pyridine derivatives, enabling mild conditions and avoiding transition metals .

- Transition Metal Catalysis: Palladium-mediated C–O coupling reactions (e.g., using Pd(OAc)₂ with ligands) offer regioselective phenoxylation but require inert atmospheres and elevated temperatures .

- Key Considerations: Choice depends on scalability, tolerance to functional groups, and avoidance of metal contamination in biological studies.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- PPE: Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage: Store in airtight containers at 2–8°C to minimize degradation; avoid long-term storage due to instability risks .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Toxicity Data: Limited acute toxicity is reported, but treat as harmful based on structural analogs (e.g., skin/eye irritation) .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Answer:

- NMR: ¹H/¹³C NMR identifies aromatic proton environments (e.g., pyridine vs. phenoxy substituents). For example, pyridine protons typically resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks and fragmentation patterns.

- X-ray Diffraction: Single-crystal XRD resolves bond angles and confirms regioselectivity in derivatives .

Advanced Research Questions

Q. How can regioselective C–H functionalization of this compound be optimized for sequential difunctionalization?

- Answer:

- Directing Groups: The pyridine ring acts as an intrinsic directing group, enabling ortho-chlorination or nitration. For example, Pd(OAc)₂ with N-chlorosuccinimide (NCS) achieves dichlorination at 110°C in EtOAc .

- Sequential Reactions: Combine chlorination (NCS) with Suzuki-Miyaura coupling for aryl group introduction. Monitor reaction progress via TLC/GC-MS to prevent over-functionalization .

- Mechanistic Insights: Kinetic isotope effect (KIE) studies suggest a concerted metalation-deprotonation pathway, guiding catalyst selection (e.g., Pd vs. Rh) .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Answer:

- Assay Validation: Compare results across standardized assays (e.g., platelet aggregation for P2Y1 antagonists) to control variables like ADP concentration .

- Purity Checks: Use HPLC (>95% purity) to rule out impurities affecting activity. Derivatives with trifluoromethoxy groups (e.g., compound 16 in ) may require rigorous drying to exclude hydrolyzed byproducts.